molecular formula C9H15NO2 B124817 Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) CAS No. 150536-26-8

Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci)

Cat. No.: B124817
CAS No.: 150536-26-8
M. Wt: 169.22 g/mol
InChI Key: FWUYSTXHJKRWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci): is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxypropyl group at the 4-position and two methyl groups at the 3 and 5 positions of the oxazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-hydroxy-1,2-oxazole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.

    Substitution: The methoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole products.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in various coupling reactions.

Biology: In biological research, this compound is used to study the interactions of oxazole derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci)
  • 4-Amino-N-(3-methoxypropyl)benzenesulfonamide
  • N-(3-Methoxypropyl)acrylamide

Comparison: Isoxazole,4-(3-methoxypropyl)-3,5-dimethyl-(9ci) is unique due to its specific substitution pattern on the oxazole ring. Compared to similar compounds like 4-Amino-N-(3-methoxypropyl)benzenesulfonamide and N-(3-Methoxypropyl)acrylamide, it has distinct chemical and physical properties that make it suitable for different applications. For instance, the presence of the oxazole ring imparts unique electronic and steric characteristics that influence its reactivity and interactions with other molecules.

Properties

CAS No.

150536-26-8

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(3-methoxypropyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C9H15NO2/c1-7-9(5-4-6-11-3)8(2)12-10-7/h4-6H2,1-3H3

InChI Key

FWUYSTXHJKRWCL-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CCCOC

Canonical SMILES

CC1=C(C(=NO1)C)CCCOC

Synonyms

Isoxazole, 4-(3-methoxypropyl)-3,5-dimethyl- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.